Pentakis(dimethylamino)tantalum(V) Pentakis(dimethylamino)tantalum(V) Atomic number of base material: 73 Tantalum

Brand Name: Vulcanchem
CAS No.: 19824-59-0
VCID: VC20746459
InChI: InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5
SMILES: C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]
Molecular Formula: C10H30N5Ta
Molecular Weight: 401.33 g/mol

Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

Cat. No.: VC20746459

Molecular Formula: C10H30N5Ta

Molecular Weight: 401.33 g/mol

* For research use only. Not for human or veterinary use.

Pentakis(dimethylamino)tantalum(V) - 19824-59-0

CAS No. 19824-59-0
Molecular Formula C10H30N5Ta
Molecular Weight 401.33 g/mol
IUPAC Name dimethylazanide;tantalum(5+)
Standard InChI InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5
Standard InChI Key VSLPMIMVDUOYFW-UHFFFAOYSA-N
SMILES C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]
Canonical SMILES C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5]

Chemical Properties and Structure

Molecular Composition and Identification

Pentakis(dimethylamino)tantalum(V) possesses distinct chemical properties that make it valuable for specialized applications. The compound is identified by several key parameters that define its molecular identity.

PropertyValue
Chemical FormulaC₁₀H₃₀N₅Ta
Molecular Weight401.33 g/mol
CAS Number19824-59-0
IUPAC Namedimethylazanide;tantalum(5+)
InChIInChI=1S/5C2H6N.Ta/c51-3-2;/h51-2H3;/q5*-1;+5
InChIKeyVSLPMIMVDUOYFW-UHFFFAOYSA-N

Physical Characteristics

Pentakis(dimethylamino)tantalum(V) exists as a colorless solid under standard conditions. It demonstrates good solubility in various organic solvents, which facilitates its use in solution-based processing techniques. The compound is notably sensitive to moisture, as it readily undergoes hydrolysis when exposed to water. This reactivity necessitates special handling procedures, especially in industrial applications where purity and stability are critical parameters.

Synthesis and Preparation Methods

The synthesis of Pentakis(dimethylamino)tantalum(V) typically involves the reaction of tantalum pentachloride (TaCl₅) with lithium dimethylamide (LiN(CH₃)₂) in an appropriate organic solvent. This metathesis reaction produces the desired tantalum compound along with lithium chloride as a byproduct. The general reaction can be represented as:

TaCl₅ + 5 LiN(CH₃)₂ → Ta(N(CH₃)₂)₅ + 5 LiCl

This synthesis approach shares similarities with preparation methods for related compounds such as tetrakis(dimethylamido)titanium, highlighting common synthetic strategies in organometallic chemistry. After the initial reaction, purification techniques such as sublimation or recrystallization are typically employed to obtain high-purity samples suitable for semiconductor applications.

Chemical Reactions

Hydrolysis

Pentakis(dimethylamino)tantalum(V) demonstrates significant reactivity with moisture, undergoing rapid hydrolysis to release dimethylamine and form tantalum oxyhydroxides or oxides. This hydrolysis reaction is highly exothermic and proceeds through ligand substitution mechanisms. The sensitivity to hydrolysis is a critical consideration in both storage and application contexts.

Oxidation Processes

When exposed to oxygen or other oxidizing agents, Pentakis(dimethylamino)tantalum(V) can be converted into tantalum oxide (Ta₂O₅) thin films. This reaction pathway is particularly important in chemical vapor deposition processes where controlled oxidation leads to the formation of high-quality oxide layers. The oxidation process can be modulated by controlling parameters such as temperature, pressure, and oxidant concentration.

Reactions in Atomic Layer Deposition

In atomic layer deposition (ALD) processes, Pentakis(dimethylamino)tantalum(V) reacts with compounds such as ammonia (NH₃) or monomethylhydrazine to form tantalum nitride (TaN) barriers. These reactions proceed through series of surface-limited reactions that enable precise thickness control and conformal coverage. The reaction mechanisms involve chemisorption steps followed by ligand exchange processes, resulting in the growth of highly uniform films.

Applications in Modern Technology

Semiconductor Manufacturing

The primary application of Pentakis(dimethylamino)tantalum(V) lies in semiconductor manufacturing, where it serves as a crucial precursor for depositing tantalum-based thin films. In this context, the compound is used to create:

  • Diffusion barriers between copper interconnects and surrounding dielectric materials

  • Gate electrode materials in advanced transistor architectures

  • High-k dielectric layers in memory devices and capacitors

These applications leverage the compound's ability to form uniformly distributed, high-quality tantalum-containing films through various deposition techniques. The continuous miniaturization of electronic devices has increased the importance of precisely controlled thin film deposition, further emphasizing the value of Pentakis(dimethylamino)tantalum(V) in modern semiconductor fabrication.

Thin Film Deposition Technologies

Pentakis(dimethylamino)tantalum(V) is employed in several thin film deposition techniques, each offering specific advantages for different applications:

Deposition MethodProcess ParametersFilm CharacteristicsApplications
Atomic Layer Deposition (ALD)150-300°CHighly conformal, precise thickness controlDiffusion barriers, high-aspect-ratio structures
Chemical Vapor Deposition (CVD)200-400°CFaster deposition rates, variable crystallinityDielectric layers, protective coatings
Metal-Organic Chemical Vapor Deposition (MOCVD)Variable temperature profilesCompositionally complex filmsCompound semiconductors, optoelectronic devices

The selection of deposition method depends on specific application requirements, including conformality needs, deposition rate constraints, and film quality specifications .

Emerging Applications

Beyond traditional semiconductor uses, Pentakis(dimethylamino)tantalum(V) is finding applications in:

  • Nanomaterials and specialized films for next-generation electronics

  • Display imaging technologies requiring high-performance thin films

  • Photovoltaic cell components where precisely engineered interfaces are critical

  • Advanced LED lighting structures utilizing tantalum-based layers

These emerging applications reflect the expanding role of advanced materials in modern technology development and highlight the versatility of Pentakis(dimethylamino)tantalum(V) as a precursor material.

Market Analysis

Market Trends and Growth Factors

The market for Pentakis(dimethylamino)tantalum(V) is experiencing steady growth, driven by several key factors. The increasing demand for advanced electronic devices, combined with the miniaturization trend in semiconductor manufacturing, has created sustained demand for high-quality precursor materials like Pentakis(dimethylamino)tantalum(V). Additionally, the expansion of applications in emerging technologies such as IoT devices, advanced photovoltaics, and next-generation displays is further fueling market growth .

Research and development activities aimed at enhancing the properties and applications of this compound are increasing, suggesting continued innovation in this space. The compound is available in various purity grades to meet different application requirements, including 99%, 99.5%, 99.95%, and 99.999% purity levels .

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